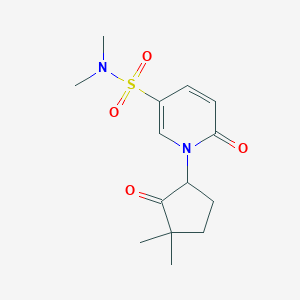![molecular formula C17H18ClNO2S B7429597 2-chloro-6-[1-(2,3-dihydro-1H-inden-5-yl)ethylsulfonylmethyl]pyridine](/img/structure/B7429597.png)
2-chloro-6-[1-(2,3-dihydro-1H-inden-5-yl)ethylsulfonylmethyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-6-[1-(2,3-dihydro-1H-inden-5-yl)ethylsulfonylmethyl]pyridine is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-chloro-6-[1-(2,3-dihydro-1H-inden-5-yl)ethylsulfonylmethyl]pyridine is not fully understood. However, it is believed to act as a chelating ligand, binding to metal ions and facilitating their transfer in metal-catalyzed reactions. It has also been suggested that it may inhibit the growth of cancer cells by interfering with cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and good stability under various conditions. It has been found to be an effective ligand in metal-catalyzed reactions and has shown promising results as an anti-cancer agent in vitro. However, further studies are needed to determine its efficacy and safety in vivo.
Advantages and Limitations for Lab Experiments
The advantages of using 2-chloro-6-[1-(2,3-dihydro-1H-inden-5-yl)ethylsulfonylmethyl]pyridine in lab experiments include its effectiveness as a ligand in metal-catalyzed reactions and its potential as an anti-cancer agent. Its low toxicity and good stability make it a suitable compound for use in various experimental settings. However, its synthesis method is complex and time-consuming, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-chloro-6-[1-(2,3-dihydro-1H-inden-5-yl)ethylsulfonylmethyl]pyridine. One area of research is the development of new synthetic methods to improve the yield and efficiency of its synthesis. Another area of research is the investigation of its potential as an anti-cancer agent in vivo. Additionally, further studies are needed to determine its efficacy and safety in other applications, such as in the synthesis of pharmaceuticals and other organic compounds.
Synthesis Methods
The synthesis of 2-chloro-6-[1-(2,3-dihydro-1H-inden-5-yl)ethylsulfonylmethyl]pyridine involves a series of chemical reactions. The starting material is 2-chloro-6-hydroxypyridine, which is reacted with 1-(2,3-dihydro-1H-inden-5-yl)ethanone to form 2-chloro-6-[1-(2,3-dihydro-1H-inden-5-yl)ethyl]pyridine. This intermediate is then reacted with sulfonyl chloride and sodium hydride to form the final product, this compound.
Scientific Research Applications
2-chloro-6-[1-(2,3-dihydro-1H-inden-5-yl)ethylsulfonylmethyl]pyridine has been studied for its potential applications in various fields of scientific research. One of the major areas of research is its use as a ligand in metal-catalyzed reactions. It has been found to be an effective ligand in palladium-catalyzed cross-coupling reactions and other metal-catalyzed reactions. It has also been studied for its potential use as an anti-cancer agent.
Properties
IUPAC Name |
2-chloro-6-[1-(2,3-dihydro-1H-inden-5-yl)ethylsulfonylmethyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2S/c1-12(14-9-8-13-4-2-5-15(13)10-14)22(20,21)11-16-6-3-7-17(18)19-16/h3,6-10,12H,2,4-5,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWLRYZJLKZWSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(CCC2)C=C1)S(=O)(=O)CC3=NC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(5-Bromo-2-methylphenyl)methyl]indole-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7429527.png)
![[4-(2-Methoxy-2-oxoethyl)phenyl] 1-phenylpyrrolidine-3-carboxylate](/img/structure/B7429528.png)
![N-(1,4-dihydroxy-5,5-dimethylhexan-2-yl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B7429535.png)
![1-(6-chloro-3,4-dihydro-2H-thiochromen-4-yl)-3-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]urea](/img/structure/B7429545.png)



![5-[1-[4-(trifluoromethyl)phenyl]ethylamino]-3,4-dihydro-2H-isoquinolin-1-one](/img/structure/B7429581.png)
![N-{4-[2,2,6-trimethyl-6-(trifluoromethyl)morpholine-4-carbonyl]phenyl}prop-2-enamide](/img/structure/B7429587.png)
![1-[(3,5-Difluoro-4-morpholin-4-ylphenyl)methyl]-2,3-dimethylguanidine;hydrobromide](/img/structure/B7429594.png)
![N-(4-amino-3-methoxyphenyl)-2-[cyano(phenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7429612.png)
![2-[2-[cyano(phenyl)methyl]pyrrolidin-1-yl]-N-(2,3-dihydro-1H-indol-5-yl)-2-oxoacetamide](/img/structure/B7429620.png)
![1-[3-fluoro-4-[4-(1H-pyrrolo[2,3-b]pyridine-2-carbonyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B7429623.png)
![N,N-dimethyl-4-[5-nitro-3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane-1-sulfonamide](/img/structure/B7429626.png)
